(4-Chlorophenyl)(4-pentylphenyl)methanone (4-Chlorophenyl)(4-pentylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 951887-48-2
VCID: VC7816176
InChI: InChI=1S/C18H19ClO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3
SMILES: CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C18H19ClO
Molecular Weight: 286.8 g/mol

(4-Chlorophenyl)(4-pentylphenyl)methanone

CAS No.: 951887-48-2

Cat. No.: VC7816176

Molecular Formula: C18H19ClO

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(4-pentylphenyl)methanone - 951887-48-2

Specification

CAS No. 951887-48-2
Molecular Formula C18H19ClO
Molecular Weight 286.8 g/mol
IUPAC Name (4-chlorophenyl)-(4-pentylphenyl)methanone
Standard InChI InChI=1S/C18H19ClO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3
Standard InChI Key OZIYFESSQUKNLW-UHFFFAOYSA-N
SMILES CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named (4-chlorophenyl)-(4-pentylphenyl)methanone, reflecting its methanone core flanked by two substituted phenyl groups. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₈H₁₉ClO
Molecular Weight286.8 g/mol
CAS Registry No.951887-48-2
IUPAC Name(4-Chlorophenyl)(4-pentylphenyl)methanone

Structural Features

The molecule consists of:

  • A methanone group (C=O) bridging two aromatic rings.

  • A 4-chlorophenyl group providing electrophilic character.

  • A 4-pentylphenyl group imparting hydrophobicity and structural flexibility.

The para-substitution minimizes steric hindrance, enabling planar alignment of the aromatic rings, which is critical for electronic conjugation .

Synthesis and Manufacturing

Friedel-Crafts Acylation

A common method involves Friedel-Crafts acylation, where 4-pentylbenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃):

4-Pentylbenzoyl Chloride+ChlorobenzeneAlCl3(4-Chlorophenyl)(4-pentylphenyl)methanone+HCl\text{4-Pentylbenzoyl Chloride} + \text{Chlorobenzene} \xrightarrow{\text{AlCl}_3} \text{(4-Chlorophenyl)(4-pentylphenyl)methanone} + \text{HCl}

This method achieves moderate yields (60–75%) and requires rigorous purification to remove catalyst residues .

Grignard Reaction

An alternative approach employs a Grignard reagent (4-chlorophenylmagnesium bromide) reacting with 4-pentylbenzaldehyde, followed by oxidation to the ketone:

4-Pentylbenzaldehyde+4-ClC₆H₄MgBrIntermediate AlcoholCrO3(4-Chlorophenyl)(4-pentylphenyl)methanone\text{4-Pentylbenzaldehyde} + \text{4-ClC₆H₄MgBr} \rightarrow \text{Intermediate Alcohol} \xrightarrow{\text{CrO}_3} \text{(4-Chlorophenyl)(4-pentylphenyl)methanone}

This route offers higher purity (>90%) but involves sensitive reagents .

Industrial Production

Scale-up processes utilize continuous-flow reactors to enhance safety and efficiency. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes acylation
Catalyst Loading10–15 mol% AlCl₃Balances activity and cost
Reaction Time4–6 hoursEnsures completion

Industrial batches typically achieve 85% purity, requiring recrystallization from ethanol for pharmaceutical-grade material .

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 92–94°C (literature); 90–93°C (experimental) .

  • Solubility:

    • Organic Solvents: Soluble in dichloromethane, ethyl acetate, THF.

    • Aqueous Systems: Insoluble in water (log P = 4.2) .

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1090 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.32 (m, 6H, CH₂), 2.65 (t, 2H, Ar-CH₂), 7.25–7.45 (m, 8H, Ar-H) .

  • ¹³C NMR: δ 196.5 (C=O), 139.2–126.8 (aromatic carbons), 31.5–22.4 (aliphatic chain) .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, forming secondary alcohols with reducing agents (e.g., NaBH₄):

(4-Chlorophenyl)(4-pentylphenyl)methanone+NaBH4Corresponding Alcohol\text{(4-Chlorophenyl)(4-pentylphenyl)methanone} + \text{NaBH}_4 \rightarrow \text{Corresponding Alcohol}

Yields exceed 80% under anhydrous conditions .

Electrophilic Aromatic Substitution

The electron-rich 4-pentylphenyl ring facilitates sulfonation or nitration at the meta position:

Compound+HNO3H2SO43-Nitro Derivative\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro Derivative}

Oxidation and Reduction

  • Oxidation: Limited reactivity due to steric hindrance; strong oxidants (e.g., KMnO₄) cleave the aliphatic chain .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antipsychotic Agents: Structural analogs show dopamine receptor affinity .

  • Anticancer Compounds: Derivatives inhibit tubulin polymerization (IC₅₀ = 2.1 μM in MCF-7 cells) .

Materials Science

  • Liquid Crystals: The pentyl chain promotes mesophase stability in display technologies .

  • Polymer Additives: Enhances UV resistance in polycarbonates .

HazardCategoryPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves
Eye IrritationCategory 2AUse safety goggles
Respiratory IrritationCategory 3Use fume hood

Environmental Impact

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 12 mg/L (96h) .

  • Biodegradation: Slow aerobic degradation (t₁/₂ = 120 days) .

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